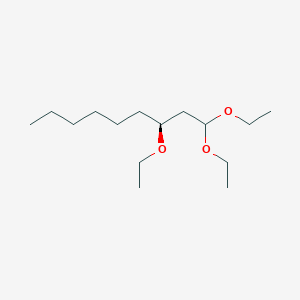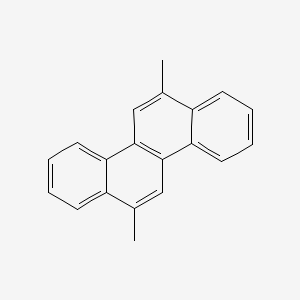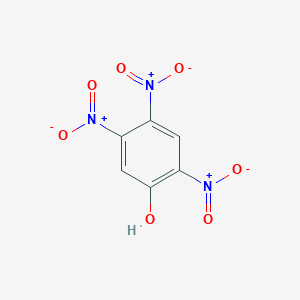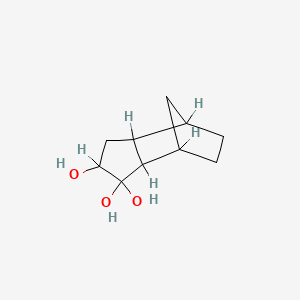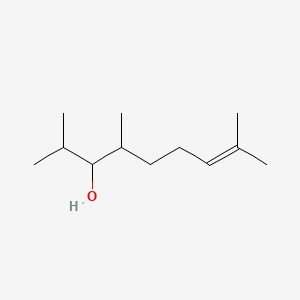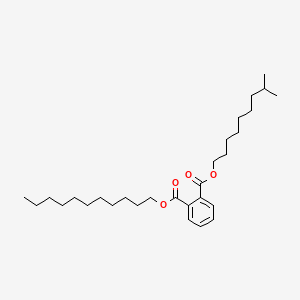
Isodecyl undecyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isodecyl undecyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is derived from the esterification of phthalic acid with isomeric decyl and undecyl alcohols. This compound is commonly found in various plastic products, coatings, and other materials to enhance their properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isodecyl undecyl phthalate is synthesized through the esterification of phthalic acid with isomeric decyl and undecyl alcohols. The reaction typically involves heating phthalic acid with the alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors. The process includes continuous removal of water and unreacted alcohols to ensure high yields. The final product is purified through distillation or other separation techniques to remove any impurities and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Isodecyl undecyl phthalate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of phthalic acid and the corresponding alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of carboxylic acids or other oxidized products.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phthalic acid and isomeric decyl and undecyl alcohols.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Isodecyl undecyl phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its use in medical devices and packaging.
Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants to enhance their properties.
Mecanismo De Acción
The mechanism of action of isodecyl undecyl phthalate primarily involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their flexibility and workability. In biological systems, this compound can interact with hormone receptors, potentially disrupting endocrine functions. The exact molecular targets and pathways involved in these interactions are still under investigation.
Comparación Con Compuestos Similares
Isodecyl undecyl phthalate is similar to other phthalate esters, such as:
- Diisodecyl phthalate
- Diisononyl phthalate
- Diundecyl phthalate
- Didodecyl phthalate
Uniqueness
This compound is unique due to its specific combination of isomeric decyl and undecyl alcohols, which provides distinct properties compared to other phthalate esters. Its high molecular weight and specific ester composition make it particularly effective as a plasticizer in various applications.
Propiedades
Número CAS |
96507-81-2 |
|---|---|
Fórmula molecular |
C29H48O4 |
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
2-O-(8-methylnonyl) 1-O-undecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C29H48O4/c1-4-5-6-7-8-9-10-13-18-23-32-28(30)26-21-16-17-22-27(26)29(31)33-24-19-14-11-12-15-20-25(2)3/h16-17,21-22,25H,4-15,18-20,23-24H2,1-3H3 |
Clave InChI |
YEENWFLPSQDAJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


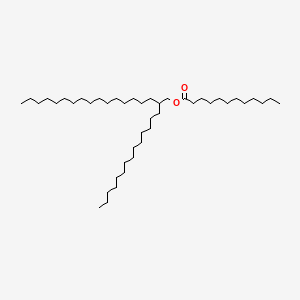
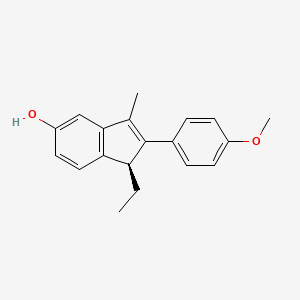

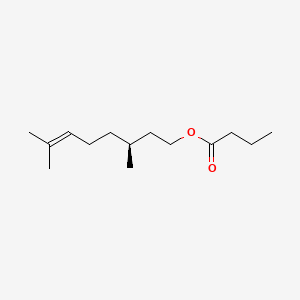

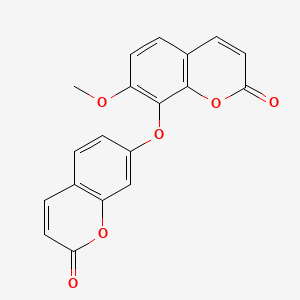
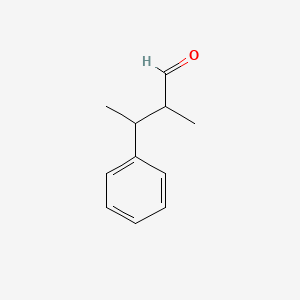
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)
